molecular formula C16H17N3O3 B11971855 N'-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide CAS No. 107057-05-6

N'-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide

Cat. No.: B11971855
CAS No.: 107057-05-6
M. Wt: 299.32 g/mol
InChI Key: BGUUCVBIZONQAD-VCHYOVAHSA-N
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Description

N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(4-methoxyanilino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic agent for diseases due to its biological activities.

    Industry: May be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The exact molecular pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Hydroxybenzylidene)acetohydrazide
  • 2-(4-Methoxyanilino)acetohydrazide
  • Benzylideneacetohydrazide derivatives

Uniqueness

N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide is unique due to the presence of both hydroxy and methoxy functional groups, which may contribute to its distinct biological activities and chemical reactivity compared to other hydrazone derivatives.

Properties

CAS No.

107057-05-6

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methoxyanilino)acetamide

InChI

InChI=1S/C16H17N3O3/c1-22-14-8-6-13(7-9-14)17-11-16(21)19-18-10-12-4-2-3-5-15(12)20/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

BGUUCVBIZONQAD-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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